Propargyl-PEG7-NHS ester Propargyl-PEG7-NHS ester Propargyl-PEG7-NHS ester is a PEG derivative containing a propargyl group and an NHS ester group. The hydrophilic PEG spacer increases solubility in aqueous media. This reagent has a terminal NHS ester and is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-NHS ester Click Chemistry to yield a stable triazole linkage.
Brand Name: Vulcanchem
CAS No.: 2093152-77-1
VCID: VC0540369
InChI: InChI=1S/C22H35NO11/c1-2-6-27-8-10-29-12-14-31-16-18-33-19-17-32-15-13-30-11-9-28-7-5-22(26)34-23-20(24)3-4-21(23)25/h1H,3-19H2
SMILES: C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Molecular Formula: C22H35NO11
Molecular Weight: 489.52

Propargyl-PEG7-NHS ester

CAS No.: 2093152-77-1

Cat. No.: VC0540369

Molecular Formula: C22H35NO11

Molecular Weight: 489.52

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propargyl-PEG7-NHS ester - 2093152-77-1

Specification

CAS No. 2093152-77-1
Molecular Formula C22H35NO11
Molecular Weight 489.52
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C22H35NO11/c1-2-6-27-8-10-29-12-14-31-16-18-33-19-17-32-15-13-30-11-9-28-7-5-22(26)34-23-20(24)3-4-21(23)25/h1H,3-19H2
Standard InChI Key OXDKTPDVZLDTKO-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Propargyl-PEG7-NHS ester is defined by the molecular formula C₂₂H₃₅NO₁₁ and a molecular weight of 489.5 g/mol . The structure comprises three functional components:

  • NHS ester: Reacts with primary amines (e.g., lysine residues or N-termini of proteins) to form stable amide bonds.

  • PEG7 spacer: A seven-unit polyethylene glycol chain that enhances aqueous solubility and provides spatial flexibility for conjugates.

  • Propargyl group: Enables click chemistry with azide-functionalized molecules, forming triazole linkages under CuAAC conditions .

The PEG spacer’s length (approximately 28.6 Å for seven ethylene oxide units) optimizes distance between conjugated molecules, reducing steric interference in biological systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2093152-77-1
Molecular Weight489.5 g/mol
Purity95–98% (HPLC)
SolubilityDMSO, DMF, aqueous buffers
Storage Conditions-20°C (desiccated)
StabilityHydrolysis-prone (NHS ester)

Synthesis and Structural Validation

The synthesis of Propargyl-PEG7-NHS ester involves sequential PEGylation reactions. First, a propargyl group is introduced to one terminus of a heptaethylene glycol chain, followed by activation of the opposite terminus with an NHS ester. Analytical validation via ¹H NMR and mass spectrometry confirms the structure, while HPLC ensures ≥95% purity . Glyco MindSynth’s certificate of analysis (CoA) reports compliance with these standards, including spectral matches to theoretical predictions .

Mechanisms of Bioconjugation

Amine Reactivity

The NHS ester reacts with primary amines (ε-amino groups of lysine or N-terminal amines) in neutral to slightly alkaline conditions (pH 7.0–9.0). This reaction forms a stable amide bond, enabling covalent attachment to proteins, peptides, or amine-functionalized surfaces . For example, conjugating this reagent to an antibody typically requires a 20-fold molar excess of NHS ester to achieve 4–6 modifications per IgG molecule .

Click Chemistry Compatibility

The terminal alkyne undergoes CuAAC with azides, producing a triazole linkage. This reaction is bioorthogonal, enabling site-specific conjugation in complex biological matrices . Vector Laboratories highlights its utility in labeling biomolecules without interfering with native functionalities .

Applications in Therapeutic Development

Antibody-Drug Conjugates (ADCs)

Propargyl-PEG7-NHS ester serves as a cleavable linker in ADCs, connecting cytotoxic payloads to monoclonal antibodies. The PEG spacer enhances solubility of hydrophobic drugs, while the cleavable design (e.g., via enzymatic or pH-sensitive mechanisms) ensures targeted release in tumor microenvironments . A patent by Albone et al. (US20170252458A1) describes its use in eribulin-based ADCs, underscoring its role in oncology .

PROTACs

In proteolysis-targeting chimeras, the compound links an E3 ubiquitin ligase ligand to a target protein binder. The PEG7 spacer facilitates optimal orientation for ubiquitination and subsequent proteasomal degradation of disease-associated proteins .

Diagnostic and Material Science Applications

Functionalized nanoparticles and biosensors utilize this reagent for surface modifications. For instance, amine-coated magnetic particles conjugated with azide-bearing probes via Propargyl-PEG7-NHS ester enable sensitive detection assays .

Practical Protocols for Conjugation

Table 2: Standard Conjugation Protocol for IgG

StepDetails
Antibody PreparationDissolve IgG (1–10 mg/mL) in PBS (pH 7.4). Avoid amine-containing buffers.
Reagent ActivationPrepare 10 mM Propargyl-PEG7-NHS ester in DMSO immediately before use.
ReactionAdd 20-fold molar excess of reagent to IgG. Incubate at 4°C for 2 hours.
PurificationRemove unreacted reagent via dialysis or size-exclusion chromatography.
StorageStore conjugate at -20°C in aliquots to prevent freeze-thaw degradation.

Critical Considerations:

  • Solvent Limitation: Organic solvents (DMSO/DMF) should constitute <10% of the reaction volume to prevent protein denaturation .

  • Hydrolysis Mitigation: NHS esters hydrolyze rapidly in aqueous media; reactions must be performed under anhydrous conditions .

Analytical and Quality Control Metrics

Structural Confirmation

  • ¹H NMR (DMSO-d₆): Peaks at δ 2.8–3.0 ppm (NHS ester protons), 3.4–3.7 ppm (PEG7 methylene groups), and 4.6 ppm (propargyl CH₂) .

  • Mass Spectrometry: ESI-MS confirms [M+H]⁺ ion at m/z 490.5, consistent with the molecular formula .

Comparative Analysis with Analogues

Table 3: Comparison of Propargyl-PEGn-NHS Esters

PropertyPEG5 (C₁₈H₂₇NO₉) PEG7 (C₂₂H₃₅NO₁₁) PEG1 (C₁₀H₁₁NO₅)
Molecular Weight401.4 g/mol489.5 g/mol225.2 g/mol
SolubilityModerateHighLow
ApplicationsSmall molecule ADCsProtein conjugatesPeptide labeling

The PEG7 variant’s extended chain offers superior solubility and reduced steric interference compared to shorter PEG analogues, making it ideal for large biomolecules .

Recent Developments and Future Directions

Recent advances exploit Propargyl-PEG7-NHS ester in modular nanocarrier systems for targeted drug delivery. For example, its integration into pH-responsive micelles enhances tumor-specific payload release . Additionally, its use in bifunctional PROTACs targeting undruggable proteins (e.g., KRAS mutants) highlights expanding therapeutic applications .

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